Isooctyl 2-ethylhexanoate
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Overview
Description
Isooctyl 2-ethylhexanoate is an ester compound formed from isooctanol and 2-ethylhexanoic acid. It is widely used in various industrial applications due to its excellent properties such as low volatility, good solubility in organic solvents, and stability under different conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isooctyl 2-ethylhexanoate can be synthesized through the esterification reaction between isooctanol and 2-ethylhexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts in fixed-bed reactors is also common, as it allows for easier separation of the catalyst from the product and reduces the need for purification steps .
Chemical Reactions Analysis
Types of Reactions
Isooctyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isooctanol and 2-ethylhexanoic acid.
Oxidation: Under oxidative conditions, the ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Isooctanol and 2-ethylhexanoic acid.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
Isooctyl 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations due to its biocompatibility and stability.
Industry: Commonly used in the production of lubricants, plasticizers, and surfactants
Mechanism of Action
The mechanism of action of isooctyl 2-ethylhexanoate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a solvent or carrier for active pharmaceutical ingredients, enhancing their solubility and bioavailability. The ester bond in this compound can be hydrolyzed by esterases, releasing isooctanol and 2-ethylhexanoic acid, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanoic acid: A carboxylic acid used in the production of metal salts and as a plasticizer.
Isooctanol: An alcohol used as a solvent and in the production of esters.
2-Ethylhexanol: An alcohol similar to isooctanol, used in the production of plasticizers and surfactants.
Uniqueness
Isooctyl 2-ethylhexanoate is unique due to its combination of properties from both isooctanol and 2-ethylhexanoic acid. It offers low volatility, good solubility in organic solvents, and stability under various conditions, making it suitable for a wide range of applications in different fields .
Properties
CAS No. |
30676-91-6 |
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Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
6-methylheptyl 2-ethylhexanoate |
InChI |
InChI=1S/C16H32O2/c1-5-7-12-15(6-2)16(17)18-13-10-8-9-11-14(3)4/h14-15H,5-13H2,1-4H3 |
InChI Key |
ARKBMHLACAUIQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCCCCCC(C)C |
Origin of Product |
United States |
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